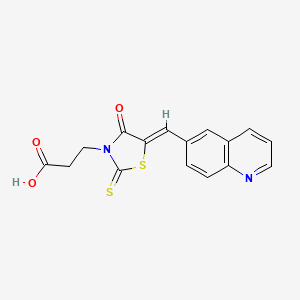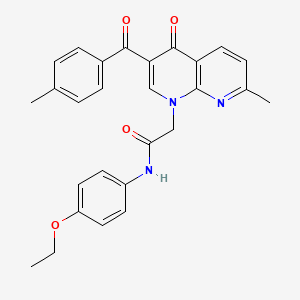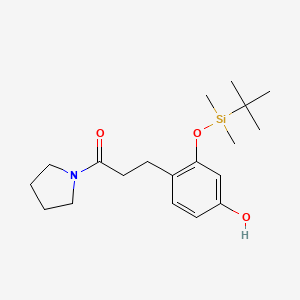![molecular formula C13H12ClF3N2OS B2677200 [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-47-5](/img/structure/B2677200.png)
[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a specialty product used for proteomics research . It is also related to the compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” which has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .
Molecular Structure Analysis
The 3D structure of the related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” was confirmed by single-crystal X-ray diffraction . The DFT optimized geometry of this compound produced a conformer that is significantly different from the crystal structure . This indicates that the crystal packing forces significantly influenced the conformation thereof .Scientific Research Applications
Aphicidal Activity
The title compound exhibits aphicidal activity against two common aphid species : The title compound exhibits aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops, so this finding suggests potential use as an insect control agent .
Antifungal Properties
In addition to aphid control, the compound displays antifungal activity against Pythium aphanidermatum (62.0%). Antifungal agents are crucial for protecting plants from soil-borne pathogens, making this discovery valuable for agricultural applications .
Triazine Compounds in Medicine and Agrochemicals
Substituted triazine compounds have gained attention for their diverse applications. Notably, hexahydro-1,3,5-triazine, a simple triazine derivative, exhibits insecticidal, antifungal, herbicidal, and antiviral activities. The presence of the electron-withdrawing group NO2 enhances insecticidal properties against various pests .
Structural Insights
The crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide reveals a benzene ring and a 1,3,5-triazine ring. The compound’s conformation and hydrogen bonding interactions contribute to its stability .
Mechanism of Action
The related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” was identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Molecular docking experiments revealed important intermolecular interactions between this compound and 11β-HSD1 . These results indicate that this compound may be considered for further drug design endeavors .
Future Directions
The related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” has been identified as a potential 11β-HSD1 inhibitor . This suggests that “[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” and similar compounds could be considered for further drug design endeavors .
properties
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2OS/c1-19-12(10(6-20)11(18-19)13(15,16)17)21-7-8-2-4-9(14)5-3-8/h2-5,20H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBNVKXVKIVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
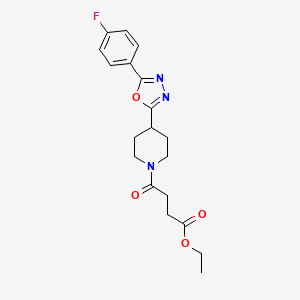
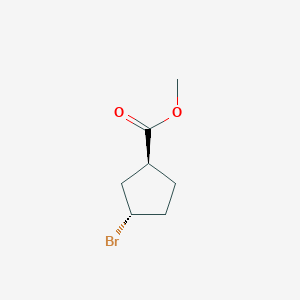
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)

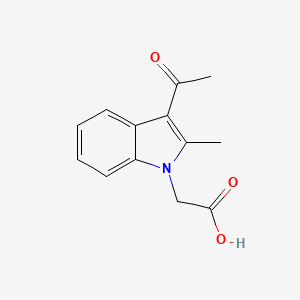
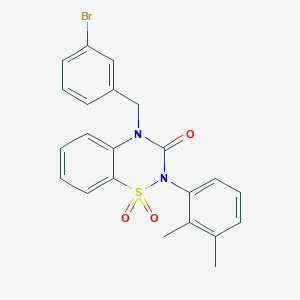
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
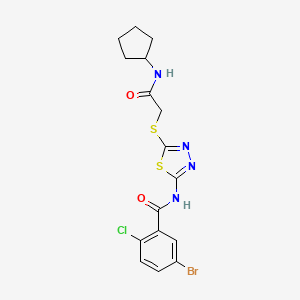
![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
